N-[(1Z)-3-[(2E)-2-(4-cyanobenzylidene)hydrazinyl]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
N-[(1Z)-1-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-METHOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a cyanophenyl group, a methoxyphenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-METHOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE typically involves the condensation of 4-cyanobenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and yield. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-METHOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or halogenating agents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or hydrazones.
Scientific Research Applications
N-[(1Z)-1-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-METHOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-METHOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1E)-1-{N’-[(1Z)-(dimethylamino)methylidene]hydrazinecarbonyl}-2-(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
- **N-[(1E)-1-(hydrazinecarbonyl)-2-(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
Uniqueness
N-[(1Z)-1-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-METHOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H20N4O3 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[(Z)-3-[(2E)-2-[(4-cyanophenyl)methylidene]hydrazinyl]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H20N4O3/c1-32-22-13-11-18(12-14-22)15-23(28-24(30)21-5-3-2-4-6-21)25(31)29-27-17-20-9-7-19(16-26)8-10-20/h2-15,17H,1H3,(H,28,30)(H,29,31)/b23-15-,27-17+ |
InChI Key |
KOCDYOFTBNKSRW-BIOSWABKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC=C(C=C2)C#N)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)C#N)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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